Methylisoeugenol

Catalog No.
S592412
CAS No.
6379-72-2
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylisoeugenol

CAS Number

6379-72-2

Product Name

Methylisoeugenol

IUPAC Name

1,2-dimethoxy-4-[(Z)-prop-1-enyl]benzene

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4-8H,1-3H3/b5-4-

InChI Key

NNWHUJCUHAELCL-PLNGDYQASA-N

SMILES

CC=CC1=CC(=C(C=C1)OC)OC

Solubility

Insoluble in glycerine and propylene glycol; soluble in most fixed oils
soluble (in ethanol)

Synonyms

isomethyleugenol, isomethyleugenol, (E)-isomer, isomethyleugenol, (Z)-isomer, methyl isoeugenol, methylisoeugenol, trans-isomethyleugenol

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC)OC

Isomeric SMILES

C/C=C\C1=CC(=C(C=C1)OC)OC

Biological Activity:

Some studies have explored the biological activity of Methylisoeugenol, investigating its potential effects on various biological systems. These studies have yielded mixed results:

  • Antioxidant and Antibacterial Properties

    Some studies suggest that Methylisoeugenol may possess antioxidant and antibacterial properties. However, further research is needed to confirm these findings and understand the underlying mechanisms [, ].

  • Genotoxicity and Carcinogenicity

    The International Agency for Research on Cancer (IARC) classified Methylisoeugenol as possibly carcinogenic to humans (Group 2B) due to limited evidence of carcinogenicity in animals and inadequate evidence in humans []. More research is necessary to definitively determine its carcinogenic potential.

Food Science Research:

Limited research has investigated the impact of Methylisoeugenol on food quality and safety. Some studies have focused on:

  • Flavoring Properties

    As a naturally occurring flavoring agent, Methylisoeugenol has been studied for its contribution to the flavor profile of various food products [].

  • Food Safety Concerns

    Due to its classification as a possible carcinogen, research is ongoing to evaluate the safety of using Methylisoeugenol as a food additive [].

Methylisoeugenol, also known as isomethyleugenol, is a phenylpropanoid compound that serves as the methyl ether of isoeugenol. Its chemical formula is C11H14O2C_{11}H_{14}O_{2}, with a molecular weight of approximately 178.23 g/mol. This compound can appear as both (E)- and (Z)-isomers, which exhibit different physical and olfactory properties. Methylisoeugenol is primarily recognized for its floral aroma, reminiscent of tuberose and lily, making it a popular ingredient in perfumery and flavoring applications .

, including:

  • Methylation Reactions: Typically synthesized through the methylation of isoeugenol using methyl chloride in the presence of a base like sodium hydroxide. This process involves the formation of an ether bond .
  • Epoxidation: Methylisoeugenol can react with epoxides to form new cyclic compounds, which are valuable in synthetic organic chemistry .
  • Cycloaddition Reactions: It has been shown to participate in formal cycloaddition reactions, where it reacts with alkenes to form complex structures .

Methylisoeugenol exhibits notable biological activities:

  • Hypotensive Effects: Studies have demonstrated that methylisoeugenol can induce hypotension and vasorelaxation in animal models, suggesting potential therapeutic applications in cardiovascular health .
  • Antioxidant Properties: It has been noted for its antioxidant capabilities, which may contribute to its protective effects against oxidative stress .

The synthesis of methylisoeugenol can be achieved through several methods:

  • Williamson Ether Synthesis: This method involves treating isoeugenol with sodium to form an alcoholate, followed by reaction with methyl chloride to yield methylisoeugenol.
  • One-Pot Reactions: Recent advancements have led to one-pot synthesis techniques that streamline the process by combining multiple reaction steps into a single procedure, enhancing efficiency and yield .
  • Green Chemistry Approaches: Innovative methods utilizing environmentally friendly solvents and catalysts have been explored to improve the sustainability of its synthesis .

Methylisoeugenol finds extensive use across various industries:

  • Perfumery: It is widely employed in fragrance formulations for its floral notes, particularly in accords for tuberose and lily .
  • Flavoring Agent: Utilized in food products for its aromatic properties, contributing to flavors reminiscent of clove and spicy flowers .
  • Pharmaceuticals: Its biological activities suggest potential applications in medicinal formulations aimed at cardiovascular health.

Interaction studies involving methylisoeugenol have revealed interesting insights into its behavior:

  • Reactivity with Hydroxyl Radicals: Research indicates that it reacts with photochemically produced hydroxyl radicals, which is relevant for understanding its environmental fate and potential toxicity .
  • Biological Interactions: Studies have explored its interactions with various biological pathways, particularly concerning its hypotensive effects mediated by nitric oxide pathways .

Methylisoeugenol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureAroma ProfileUnique Features
Methyl EugenolC11H14O2C_{11}H_{14}O_{2}Spicy, clove-likeMore spicy aroma compared to methylisoeugenol
IsoeugenolC10H12O3C_{10}H_{12}O_{3}Floral, sweetPrecursor to methylisoeugenol; lacks methyl group
EugenolC10H12O2C_{10}H_{12}O_{2}Clove-likeKnown for strong spicy notes; used in dental products
SafroleC10H10OC_{10}H_{10}OSweet, anise-likeAssociated with safety concerns; used in perfumery

Methylisoeugenol's floral aroma distinguishes it from these similar compounds, particularly from methyl eugenol's spicier notes. Its unique properties make it favorable for specific applications in perfumery and flavoring where a more delicate floral scent is desired.

Physical Description

Liquid
colourless to pale yellow liquid; delicate, clove-carnation aroma

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

178.099379685 g/mol

Monoisotopic Mass

178.099379685 g/mol

Boiling Point

270.50 °C. @ 760.00 mm Hg

Heavy Atom Count

13

Density

1.047-1.053

Appearance

Oil

Melting Point

16 - 17 °C

UNII

64DPK8DS6F

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1634 of 1708 companies (only ~ 4.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Irritant

Irritant

Other CAS

54349-79-0
93-16-3
6379-72-2

Wikipedia

Methyl isoeugenol

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzene, 1,2-dimethoxy-4-(1-propen-1-yl)-: ACTIVE

Dates

Modify: 2023-08-15

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